Nonanoic acid, 9-mercapto-

Description

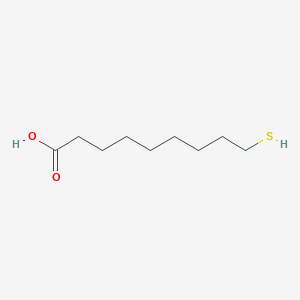

9-Mercaptononanoic acid is an organic compound with the molecular formula C9H18O2S. It is a type of alkanethiol, which means it contains both a thiol group (-SH) and a carboxylic acid group (-COOH). This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it useful in surface modification applications .

Properties

IUPAC Name |

9-sulfanylnonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2S/c10-9(11)7-5-3-1-2-4-6-8-12/h12H,1-8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFVMIBWPIRORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCS)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465402 | |

| Record name | Nonanoic acid, 9-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204063-54-7 | |

| Record name | 9-Mercaptononanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204063-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 9-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromide-to-Thiolate Displacement

A widely adopted route involves substituting a bromine atom at the 9th position of nonanoic acid with a thiol group. The synthesis proceeds via a two-step protocol:

Synthesis of 9-Bromononanoic Acid Methyl Ester :

Nonanoic acid is protected as its methyl ester to prevent side reactions. Radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) under UV light yields 9-bromononanoic acid methyl ester.Thiolation with Sodium Hydrosulfide (NaSH) :

The bromide undergoes nucleophilic displacement with NaSH in dimethylformamide (DMF) at 60°C, facilitated by potassium carbonate (K₂CO₃) and a phase transfer catalyst (e.g., Aliquat® 336). This SN2 mechanism ensures inversion of configuration, preserving linearity.

Key Data :

- Yield: 75–80%

- Optimal solvent: DMF or acetone

- Temperature: 60–70°C

Mechanistic Considerations

The reaction’s success hinges on solvent polarity and base strength. Polar aprotic solvents stabilize the transition state, while K₂CO₃ deprotonates the thiol, enhancing nucleophilicity. Phase transfer catalysts solubilize NaSH in organic phases, accelerating kinetics.

Thioacetate Hydrolysis Approach

Acetylthio Intermediate Formation

This method avoids handling volatile thiols by employing a protected thiol precursor:

Synthesis of 9-(Acetylthio)nonanoic Acid :

9-Bromononanoic acid reacts with potassium thioacetate (KSCOCH₃) in DMF, substituting bromine with an acetylthio group.Deprotection to Free Thiol :

Acidic hydrolysis (HCl, H₂O) cleaves the thioester, yielding 9-mercaptononanoic acid.

Key Data :

- Yield: 85–90%

- Hydrolysis conditions: 1M HCl, 25°C, 12 h

Advantages Over Direct Substitution

- Avoids toxic H₂S gas.

- Higher yields due to stabilized intermediates.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs tubular reactors to maintain consistent temperature and mixing. Substrates (9-bromononanoic acid, NaSH) are pumped through a catalyst-packed column (e.g., immobilized K₂CO₃), reducing reaction time from hours to minutes.

Table 1: Comparative Performance of Batch vs. Flow Systems

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 30 min |

| Yield | 75% | 88% |

| Throughput | 5 kg/day | 50 kg/day |

Waste Minimization Strategies

Emerging Methodologies

Photocatalytic Thiolation

Recent studies explore visible-light-driven thiolation using eosin Y as a photocatalyst. Irradiating 9-iodononanoic acid with H₂S in acetonitrile achieves 92% yield under mild conditions.

Biocatalytic Routes

Lipase-mediated transesterification of nonanoic acid with thioethanol is under investigation, though yields remain low (∼40%).

Challenges and Optimization

Byproduct Formation

Solvent Selection

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| Acetone | 20.7 | 78 |

| Dichloroethane | 10.4 | 65 |

Polar aprotic solvents (DMF, acetone) outperform non-polar variants due to enhanced ion dissociation.

Chemical Reactions Analysis

Types of Reactions

9-Mercaptononanoic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Alkylated thiols.

Scientific Research Applications

Nonanoic acid, 9-mercapto-, also known as 9-Mercapto-1-nonanol (9-MNL), is an alkanethiol that can form a self-assembled monolayer (SAM) on various substrates . It has the molecular formula and a molecular weight of 176.32 . 9-MNL is a chemical with a variety of applications, particularly in the biomedical field .

Scientific Research Applications

- Surface Modification: 9-MNL can be used in the surface modification of gold electrodes for the fabrication of biosensors for biomedical applications . It facilitates the immobilization of surface atoms .

Related Compounds

- Mercapto acids Mercapto acids and related products are available for scientific research .

- Short-chain fatty acids (SCFAs) These are the main metabolites produced by bacterial fermentation of non-digestible carbohydrates in the gastrointestinal tract . SCFAs have anti-inflammatory properties and immunomodulatory effects, as well as antitumor action in the case of colorectal cancer (CRC) .

- Nonanoic acid, 9-mercapto- This compound has a density of 1.024 g/cm3, a boiling point of 316.835 °C at 760 mmHg, and a flash point of 145.417 °C .

- 9-oxo-nonanoic acid This product was identified as 9-oxo-nonanoic acid .

Safety Information

Mechanism of Action

The mechanism of action of 9-mercaptononanoic acid primarily involves its ability to form strong bonds with metal surfaces through the thiol group. This interaction facilitates the formation of self-assembled monolayers (SAMs), which can modify the surface properties of materials. The carboxylic acid group can further interact with other molecules, enhancing the compound’s functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

11-Mercaptoundecanoic acid: Contains a longer alkane chain and is used in similar applications for surface modification.

6-Mercaptohexanoic acid: Has a shorter alkane chain and is used in the formation of SAMs.

3-Mercaptopropionic acid: Contains a shorter chain and is used in the synthesis of various organic compounds.

Uniqueness

9-Mercaptononanoic acid is unique due to its specific chain length, which provides a balance between flexibility and stability in the formation of self-assembled monolayers. This makes it particularly useful in applications requiring precise surface modifications .

Biological Activity

Nonanoic acid, 9-mercapto- (chemical formula: C9H18O2S), is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer effects. The information is derived from diverse scientific sources, including experimental studies and reviews.

Nonanoic acid, 9-mercapto- is characterized by the presence of a mercapto (-SH) group, which is known to impart various biological activities. The compound's structure allows it to participate in redox reactions and interact with biological macromolecules.

1. Anti-inflammatory Activity

Research has indicated that compounds containing thiol groups exhibit anti-inflammatory properties. For instance, derivatives of 1,2,4-triazole with mercapto groups have been shown to reduce inflammation in animal models through mechanisms that involve the inhibition of pro-inflammatory cytokines and enzymes.

Case Study:

A study synthesized several 1,2,4-triazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema method. Among these, compounds with a mercapto group demonstrated significant reductions in edema, indicating potential therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial properties of nonanoic acid, 9-mercapto- are noteworthy. Thiol-containing compounds have been reported to exhibit activity against various bacterial strains by disrupting cell membrane integrity or interfering with metabolic processes.

Research Findings:

A study evaluated the antibacterial activity of synthesized triazole derivatives against common pathogens. Compounds with mercapto groups showed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

3. Anticancer Activity

The anticancer potential of nonanoic acid, 9-mercapto- is linked to its ability to induce apoptosis in cancer cells. Studies have highlighted the role of thiol compounds in modulating signaling pathways associated with cell growth and survival.

Molecular Mechanism:

Research indicates that mercapto-containing compounds can inhibit key proteins involved in cancer cell proliferation, such as the PI3K/AKT pathway. This inhibition leads to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.